molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2

5'-Bromo-5-methyl-[2,2']bipyridinyl

Cat. No.: B1283094
CAS No.: 1187163-83-2
M. Wt: 249.11 g/mol
InChI Key: LMIGNMKZAPNHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-5-methyl-[2,2']bipyridinyl, commonly known as 5-BMBP, is an organobromine compound with a wide range of applications in scientific research. It is a versatile molecule that has been used for a variety of purposes, including synthesis of other compounds, drug delivery, and as an imaging agent.

Scientific Research Applications

Synthesis and Ligand Complexation

  • 5'-Bromo-5-methyl-[2,2']bipyridinyl is utilized in the synthesis of various ligands. For example, it is used in the creation of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Preparation of Metal-Complexing Molecular Rods

  • This compound is instrumental in efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Development of Photocatalysts

  • It plays a role in the development of photocatalysts. For instance, Ru(II)-Re(I) binuclear complexes linked by bridging ligands including this compound showed improved photocatalytic activities, particularly in CO2 reduction (Gholamkhass et al., 2005).

Application in Organic Synthesis

  • This compound is also used in organic synthesis, like the creation of C2-symmetric 2,2'-bipyridines derived from glucose, demonstrating its versatility in synthetic chemistry (Peterson & Dalley, 1996).

Role in Supramolecular Assemblies

  • This compound is significant in the formation of supramolecular metal complexes. These complexes, involving this compound, are used for hydrogen-bonded supramolecular assemblies, contributing to the field of supramolecular chemistry (Fernández González et al., 1996).

Nanoengineering and Ligand Design

  • It is essential in nanoengineering and ligand design, being used for the synthesis of multitopic metal ion-binding modules for supramolecular nanoengineering (Baxter, 2000).

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGNMKZAPNHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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